molecular formula C15H12ClNO2 B2427650 N-(3-acetylphenyl)-4-chlorobenzamide CAS No. 223500-13-8

N-(3-acetylphenyl)-4-chlorobenzamide

Cat. No. B2427650
M. Wt: 273.72
InChI Key: CVLAIHFFZMMZAG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-chlorobenzamide, also known as 4-Chloroacetophenone, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 108-109°C. 4-Chloroacetophenone has a wide range of applications in the chemical industry, ranging from the production of pharmaceuticals to the synthesis of organic compounds.

Scientific Research Applications

  • Antimicrobial Activities and Molecular Docking Studies of Synthesized Sulfonamide Compounds
  • Anti-cancer Activity of Chalcone Derivatives

    • Application : Chalcone derivatives, including those related to “N-(3-acetylphenyl)-4-chlorobenzamide”, have been studied for their potential anti-cancer activity. They have been found to be potent inhibitors of anaplastic lymphoma kinase (ALK), which is a validated target in several cancers .
    • Methods : The compounds were synthesized and their anti-cancer properties were studied using molecular docking research. The cytotoxicity and cell morphology analysis were performed against lung cancer A549 cells .
    • Results : The synthesized compounds exhibited good apoptotic activity against lung cancer A549 cells. The free energy binding of one of the compounds exhibits -8.96 kcal/mol with five hydrogen bonding Asn1254, Arg1253, Asp1249, and Gly1123 amino acids of ALK receptors .
  • Synthesis of Zaleplon Metabolites

    • Application : “N-(3-Acetylphenyl)-N-ethylacetamide”, a compound related to “N-(3-acetylphenyl)-4-chlorobenzamide”, is used in the preparation of 5-Oxo-Zaleplon, a metabolite of Zaleplon .
    • Methods : The specific synthesis methods are not detailed in the source, but typically involve reaction with other compounds under controlled conditions .
    • Results : The result is the production of 5-Oxo-Zaleplon, a metabolite of the sleep aid drug Zaleplon .
  • Synthesis of Chalcone Derivatives

    • Application : “N-(3-acetylphenyl)-2-chloroacetamide” is used in the synthesis of chalcone derivatives .
    • Methods : The compound is reacted with 4-hydroxyphenylacetamide (paracetamol) in acetonitrile, followed by freshly ignited K2CO3 .
    • Results : The result is a series of chalcone derivatives, which have been studied for their potential anti-cancer activity .
  • Preparation of N-(3-Acetylphenyl)decanamide

    • Application : “N-(3-Acetylphenyl)decanamide” is a compound related to “N-(3-acetylphenyl)-4-chlorobenzamide” and is available for purchase for research purposes .
    • Methods : The specific synthesis methods are not detailed in the source, but typically involve reaction with other compounds under controlled conditions .
    • Results : The result is the production of “N-(3-Acetylphenyl)decanamide”, which can be used in further research .

properties

IUPAC Name

N-(3-acetylphenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-10(18)12-3-2-4-14(9-12)17-15(19)11-5-7-13(16)8-6-11/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLAIHFFZMMZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-chlorobenzamide

Citations

For This Compound
2
Citations
H Bhojwani, K Begwani, V Bhor, P Bedi… - Archiv der …, 2023 - Wiley Online Library
c‐Met kinase and cyclooxygenase 2 (COX‐2) enzymes are two significant targets in tumor progression. Chalcone and benzamide moieties were combined using molecular …
Number of citations: 1 onlinelibrary.wiley.com
X Cao, R Li, H Xiong, J Su, C Guo, T An, H Zong… - European Journal of …, 2021 - Elsevier
Systematic toxicity and drug resistance significantly limited FDA-approved platinum drugs for further clinical applications. In order to reverse the resistance (MDR) and enhance their …
Number of citations: 7 www.sciencedirect.com

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